Propyl beta-D-glucopyranoside
Description
Contextualization of Alkyl Glucosides in Glycoscience
Alkyl glucosides are a class of non-ionic surfactants synthesized from renewable resources such as glucose and fatty alcohols. Their structure consists of a hydrophilic sugar (glycone) portion linked to a hydrophobic alkyl chain (aglycone). This amphipathic nature imparts them with surface-active properties, making them valuable in a variety of industrial and research applications.
In the realm of glycoscience, alkyl glucosides are significant for several reasons:
Biodegradability and Low Toxicity: Derived from natural sources, they are readily biodegradable and exhibit low toxicity, making them environmentally friendly alternatives to synthetic surfactants.
Surfactant Properties: Their ability to lower surface tension makes them effective emulsifiers, detergents, and foaming agents.
Biological Research Tools: Specific alkyl glucosides are utilized to solubilize membrane proteins without denaturation, a crucial step in studying their structure and function.
The first synthesis of an alkyl glucoside was reported by Emil Fischer in 1893. However, it was not until the late 1970s that companies like Rohm & Haas began commercial production of short-chain alkyl polyglycosides. brillachem.com The development of more efficient synthesis methods, including both chemical (Fischer glycosidation) and enzymatic approaches, has expanded their accessibility and applications. lu.seresearchgate.net
Significance of the Propyl Aglycone in Glucopyranoside Studies
The length of the alkyl chain in alkyl glucosides affects their hydrophobicity and, consequently, their function. Short-chain alkyl glucosides, like the propyl derivative, exhibit different properties compared to their longer-chain counterparts (e.g., octyl or decyl glucosides), which are more commonly used as detergents.
The propyl aglycone contributes to a balance of hydrophilic and lipophilic properties that makes Propyl beta-D-glucopyranoside a useful tool in specific biological studies. For instance, its structure is relevant in investigations of enzyme-substrate interactions where the size and nature of the aglycone influence binding to active sites. Research on various n-propyl α/β-D-glucopyranoside derivatives has been conducted to explore their potential applications. unimas.myunimas.my Furthermore, derivatives such as n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside have been synthesized and shown to be effective inhibitors of enzymes like β-galactosidase. nih.govresearchgate.net
Overview of Academic Research Trajectories for this compound
Academic research on this compound has primarily focused on its role as a sugar transport inhibitor and its utility in studying carbohydrate-related biological processes.
Inhibition of Sugar Transport: A significant area of research has been the investigation of this compound as an inhibitor of glucose transport across cell membranes. biosynth.com Studies have shown that it can bind to glucose transporters, thereby blocking the uptake of glucose into cells. biosynth.com This inhibitory activity has been explored in the context of bacterial growth, where limiting the sugar supply can impede proliferation. biosynth.com Research has indicated that it can quench tryptophan fluorescence in plant cells, suggesting interaction with membrane proteins. biosynth.com Furthermore, it has been found to inhibit bacterial growth by binding to fatty acid esters and cytochalasin, which modify cell membrane permeability and inhibit fatty acid synthesis. biosynth.com
Enzymatic Synthesis and Modification: The synthesis of this compound and related short-chain alkyl glucosides is another active area of research. Enzymatic synthesis, using glycoside hydrolases, offers a regioselective and environmentally benign alternative to chemical methods. lu.se Researchers are exploring different enzymes and reaction conditions to optimize the yield and purity of these compounds.
Intermediate in Chemical Synthesis: this compound and its derivatives also serve as intermediates in the synthesis of more complex molecules. For example, n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside has been synthesized as an intermediate for the production of n-propyl-glucuronide, a metabolite of interest in alcohol consumption studies. nih.gov
Physicochemical Properties
Below is a table summarizing key physicochemical properties of this compound and a related compound for comparison.
| Property | This compound | Isothis compound |
| CAS Number | 34384-77-5 | 5391-17-3 chemicalbook.com |
| Molecular Formula | C9H18O6 | C9H18O6 chemicalbook.com |
| Molecular Weight | 222.24 g/mol | 222.24 g/mol chemicalbook.com |
| Appearance | Not specified | Solid or liquid |
| Density | Not specified | 1.34 g/cm³ chemicalbook.com |
Detailed Research Findings
Recent studies have further elucidated the biological activities and potential applications of propyl glucopyranoside derivatives. For instance, a 2021 study reported the synthesis of n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside and its evaluation as a glycosidase inhibitor. This compound was found to be an excellent competitive inhibitor for the β-galactosidase from E. coli with a Ki of 0.50 μM. nih.gov Such research highlights the potential of modifying the propyl glucopyranoside scaffold to develop potent and selective enzyme inhibitors.
The table below summarizes findings from a study on the inhibitory effects of a propyl glucopyranoside derivative.
| Compound | Target Enzyme | Inhibition Type | Ki (μM) |
| n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside | β-galactosidase (E. coli) | Competitive | 0.50 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-propoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h5-13H,2-4H2,1H3/t5-,6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOWTHYPYGRTRL-SYHAXYEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310915 | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34384-77-5 | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34384-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propyl-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.244 | |
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Synthetic Methodologies for Propyl Beta D Glucopyranoside and Its Derivatives
Chemical Synthesis Approaches
The chemical synthesis of propyl beta-D-glucopyranoside and its analogs relies on a toolbox of well-established and modern glycosylation techniques. These methods are designed to form the glycosidic bond between the glucose moiety and propanol (B110389) or a functionalized propyl aglycone with high efficiency and stereoselectivity. The choice of synthetic route is often dictated by the desired complexity of the final product and the need for specific functionalizations on either the sugar or the aglycone.
Fischer Glycosidation and its Methodological Enhancements
The Fischer glycosidation is a direct and atom-economical method for the synthesis of alkyl glycosides, including this compound. This acid-catalyzed reaction involves heating a solution of glucose in propanol. The process is an equilibrium reaction that typically yields a mixture of anomers (α and β) and isomers (pyranoside and furanoside), with the thermodynamically more stable product predominating under prolonged reaction times.
Methodological enhancements have been developed to improve the efficiency and selectivity of the Fischer glycosidation. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlite IR-120) or sulfuric acid immobilized on silica (B1680970), simplifies product purification and can reduce reaction times. Microwave irradiation has also emerged as a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes while maintaining good yields.
| Catalyst | Alcohol | Temperature (°C) | Reaction Time | Key Advantages |
| Sulfuric Acid | Propanol | Reflux | Several hours | Simple, traditional method |
| Amberlite IR-120 | Propanol | Reflux | Variable | Simplified catalyst removal |
| H2SO4 on Silica | Propanol | 75-120 | Shorter than traditional | Reduced alcohol requirement |
| Microwave (Acid catalyst) | Propanol | Elevated | Minutes | Significant rate acceleration |
Glycosidation of Activated Glucose Precursors
To achieve higher yields and greater stereocontrol, particularly for the synthesis of the β-anomer, activated glucose precursors are often employed. The Koenigs-Knorr reaction is a classic example, utilizing a per-O-acetylated glycosyl halide (e.g., acetobromoglucose) as the glycosyl donor. wikipedia.org The reaction with propanol is typically promoted by a heavy metal salt, such as silver carbonate or silver oxide, which acts as a halide scavenger. wikipedia.org
The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C-2 position of the glucose donor. A participating group, such as an acetyl group, at C-2 can lead to the formation of a dioxolanium ion intermediate, which directs the incoming alcohol to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans-glycoside (in this case, the β-anomer). wikipedia.org
| Glycosyl Donor | Promoter | Aglycone | Key Feature |
| Acetobromoglucose | Silver Carbonate | Propanol | Formation of β-glycoside via anchimeric assistance |
| Acetobromoglucose | Cadmium Carbonate | Cyclohexanol | Useful for secondary, cyclic alcohols |
Derivatization Strategies for Targeted Functionalization
The synthesis of derivatives of this compound with specific functionalities allows for the exploration of their structure-activity relationships in biological systems. These strategies often involve multi-step sequences starting from either glucose or a pre-formed propyl glucoside.
The introduction of amino groups into the sugar ring can impart important biological properties and create valuable ligands for metal coordination. The synthesis of diamino-propyl glucopyranosides can be achieved through a sequence of reactions involving the conversion of hydroxyl groups into amino functionalities. A common strategy involves the formation of diazido intermediates from suitably protected mannoside precursors, followed by reduction to the corresponding diamines. nih.gov For instance, a 2,3-diazido-mannopyranoside donor can be glycosylated with a propanol-derived acceptor, and subsequent reduction of the azide (B81097) groups, for example by catalytic hydrogenation, yields the 2,3-diamino-glucopyranoside derivative. nih.gov
Further functionalization of amino-sugar derivatives can be achieved through N-alkylation. The reductive amination of a per-O-acetylated 2-amino-2-deoxy-beta-D-glucose with an appropriate aldehyde (e.g., propanal) in the presence of a reducing agent provides a direct route to N-alkylated glucosamine (B1671600) derivatives. nih.gov This method allows for the synthesis of both mono- and di-N-alkylated products. Subsequent deacetylation then yields the target N-alkylated aminodeoxyglucopyranoside. nih.gov
| Starting Material | Reagents | Product |
| 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucose | Alkyl aldehyde, reducing agent | Mono- and di-N-alkylated derivatives |
Synthesis of Halogenated Analogs (e.g., Difluoro-Hexopyranoses)
The incorporation of fluorine atoms into carbohydrate structures can significantly alter their biological activity. A convenient route for the synthesis of n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside has been developed. nih.gov This multi-step synthesis starts from an allyl glucoside, which undergoes a sequence of oxidation at C-2, followed by difluorination using a reagent such as diethylaminosulfur trifluoride (DAST). nih.gov Subsequent selective deprotection, nucleophilic displacement to introduce an amino precursor (like an azide), and finally, catalytic hydrogenation of both the azide and the allyl group yields the target difluorinated propyl glucopyranoside. nih.govresearchgate.net
| Precursor | Key Reaction Steps | Final Product |
| Allyl glucoside | Oxidation, Difluorination, Deprotection, Nucleophilic Displacement, Hydrogenation | n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside |
Direct Acylation Techniques for Ester Derivatives
Direct acylation of this compound is a chemical method used to introduce ester functional groups onto the glucopyranoside ring. This method typically involves the reaction of the glucopyranoside with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base or catalyst. The regioselectivity of the acylation, meaning which hydroxyl group on the glucose ring is esterified, can be influenced by several factors including the nature of the acylating agent, the catalyst, the solvent, and the reaction temperature.
While specific studies detailing the direct acylation of this compound are not extensively available in the reviewed literature, general principles of regioselective acylation of similar alkyl glucosides, such as octyl and methyl glucosides, have been established. For instance, the use of catalysts like 4-(dimethylamino)pyridine (DMAP) has been shown to influence the position of acylation on the sugar ring. In the case of octyl β-D-glucopyranoside, DMAP-catalyzed acetylation has been investigated, demonstrating that the reaction's outcome is sensitive to the counterion of the catalytic complex, which can direct the acylation towards the secondary hydroxyl groups. sigmaaldrich.com
Similarly, regioselective acylation of 6-O-protected octyl β-D-glucopyranosides has been achieved with high selectivity for the 3-O-position using isobutyric anhydride and DMAP at low temperatures. researchgate.net These methodologies suggest that similar strategies could be applied to this compound to achieve regioselective esterification. The choice of protecting groups for the primary hydroxyl group at the C-6 position is often a key strategy to direct acylation to the secondary hydroxyls at C-2, C-3, and C-4.
The following table outlines general conditions for the direct acylation of alkyl glucosides, which could be adapted for this compound.
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Regioselectivity | Reference |
| Isobutyric anhydride | DMAP | Toluene | -40°C | >99% for 3-O position (on 6-O-methyl-β-D-glucopyranoside) | researchgate.net |
| Acetic anhydride | Pyridine | Pyridine | Low | Variable, depends on substrate | nih.gov |
Enzymatic Synthesis Approaches
Enzymatic methods for the synthesis of this compound offer a green and highly selective alternative to chemical synthesis. These methods typically employ glycosidases, which catalyze the formation of glycosidic bonds.
Glycosidase-Catalyzed beta-Glycosidation
Glycosidases, such as β-glucosidase, can be used to catalyze the formation of the β-glycosidic bond between glucose and propanol. This can be achieved through two main pathways: transglycosylation or reverse hydrolysis. In transglycosylation, a glycosyl donor other than glucose (e.g., p-nitrophenyl β-D-glucopyranoside) is used, while in reverse hydrolysis, the enzyme catalyzes the direct condensation of glucose and propanol.
β-Glucosidase from almonds is a commonly used native enzyme for the synthesis of various alkyl β-D-glucosides. researchgate.netsigmaaldrich.comnih.govsigmaaldrich.commedchemexpress.com This enzyme can catalyze the direct glycosidation of alcohols, including isomers of propanol. In a study investigating the enzymatic glycosidation of twenty-one different alcohols, β-glucosidase from almonds was used to stereoselectively synthesize the corresponding β-D-glucopyranosides in moderate yields. nih.gov This demonstrates the potential of almond β-glucosidase for the synthesis of this compound from propanol and glucose. The reaction is typically carried out in an aqueous-organic co-solvent system to solubilize both the hydrophilic glucose and the more hydrophobic alcohol.
Immobilized enzymes offer several advantages over their free counterparts, including enhanced stability, reusability, and ease of separation from the reaction mixture. Novozyme-435, an immobilized lipase (B570770) B from Candida antarctica, is a versatile biocatalyst widely used in various esterification and acylation reactions. rsc.orgresearchgate.netnih.govmdpi.com While lipases are primarily known for catalyzing ester bond formation, they can also be employed in the synthesis of sugar esters.
Although specific literature detailing the use of Novozyme-435 for the direct synthesis of this compound or its subsequent esterification is limited, its broad substrate specificity and proven efficacy in regioselective acylation of other glycosides suggest its potential applicability. rsc.org For instance, Novozyme-435 has been successfully used in the diacetylation of methyl β-D-glucopyranoside. researchgate.net This indicates that Novozyme-435 could potentially be used to catalyze the direct acylation of this compound with various fatty acids to produce its ester derivatives. The reaction conditions would typically involve an organic solvent to ensure the solubility of the substrates and the enzyme's activity.
The following table summarizes typical reaction parameters for Novozyme-435 catalyzed esterification, which could be adapted for the synthesis of this compound esters.
| Substrates | Enzyme | Solvent | Temperature | Time | Yield | Reference |
| (R,S)-Flurbiprofen and n-propanol | Novozym 435 | Dichloropropane | 37-45°C | 96 h | High enantioselectivity | nih.gov |
| Methyl β-D-glucopyranoside and Acetic Anhydride | Novozym 435 | Organic Media | - | - | Regioselective diacetylation | researchgate.net |
Reverse hydrolysis is an enzymatic approach where a glycosidase catalyzes the condensation reaction between a monosaccharide (e.g., glucose) and an alcohol (e.g., propanol), effectively reversing its natural hydrolytic function. This method is thermodynamically controlled, and the equilibrium can be shifted towards synthesis by using a high concentration of substrates and/or by reducing the water activity in the reaction medium.
The synthesis of long-chain alkyl glucosides, such as octyl and decyl β-D-glucopyranosides, has been successfully achieved using engineered β-glucosidases via reverse hydrolysis. researchgate.net In these systems, a high yield was obtained by optimizing parameters like glucose concentration and enzyme amount in a buffer-saturated alcohol environment. While this research focused on longer alkyl chains, the principles of reverse hydrolysis are directly applicable to the synthesis of this compound. The key challenge in reverse hydrolysis is to overcome the thermodynamically favored hydrolysis reaction. This is often achieved by performing the reaction in a system with low water content or by using an excess of the alcohol acceptor.
Optimization of Enzymatic Reaction Parameters
The efficiency of the enzymatic synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are often optimized include:
Enzyme Source and Form: The choice of β-glucosidase from different sources (e.g., almonds, fungi) can impact the catalytic efficiency and stability. Immobilization of the enzyme can further enhance its operational stability and reusability.
Substrate Concentration: The molar ratio of the glycosyl donor (e.g., glucose or a p-nitrophenyl derivative) to the acceptor (propanol) is a critical factor. A high concentration of the acceptor alcohol can shift the equilibrium towards synthesis in both reverse hydrolysis and transglycosylation reactions.
Solvent System: The choice of solvent or co-solvent is important for solubilizing both the polar carbohydrate and the less polar alcohol. Organic solvents or aqueous-organic mixtures are commonly used. The water activity of the system is a key parameter to control, especially in reverse hydrolysis, to minimize the competing hydrolysis reaction.
Temperature: The reaction temperature affects the enzyme's activity and stability. The optimal temperature is a balance between maximizing the reaction rate and minimizing enzyme denaturation.
pH: The pH of the reaction medium influences the ionization state of the enzyme's active site residues and thus its catalytic activity. The optimal pH needs to be determined for the specific enzyme used.
Reaction Time: The reaction time required to reach equilibrium or achieve the maximum yield needs to be established.
Studies on the enzymatic synthesis of other alkyl glucosides provide insights into the optimization process. For example, in the synthesis of D-glucose-based surfactants, parameters such as the D-glucose to acyl donor ratio, reaction time, temperature, and stirring speed were optimized to maximize the yield. mdpi.com Similarly, in the almond β-glucosidase mediated glucosylation of glycerol, the glucose concentration was found to have a stabilizing effect on the enzyme, leading to higher productivity.
The following table presents a summary of parameters that are typically optimized for the enzymatic synthesis of alkyl glucosides.
| Parameter | Typical Range/Considerations | Rationale |
| Enzyme Concentration | Varies depending on enzyme activity | Higher concentration can increase reaction rate, but also cost. |
| Substrate Molar Ratio (Acceptor:Donor) | Often high (e.g., >5:1) | Shifts equilibrium towards synthesis. |
| Solvent | Organic solvents, ionic liquids, deep eutectic solvents, or co-solvent systems | To improve substrate solubility and control water activity. |
| Temperature | 30 - 60 °C | Balance between enzyme activity and stability. |
| pH | Typically acidic to neutral (pH 4-7) for β-glucosidases | To maintain optimal enzyme catalytic activity. |
| Water Content/Activity (aw) | Low (e.g., <0.2) | To minimize hydrolysis and favor synthesis. |
| Stirring Speed | 100 - 250 rpm | To ensure proper mixing and reduce mass transfer limitations. |
Influence of Solvent Systems and Water Activity
The reaction medium plays a pivotal role in the enzymatic synthesis of alkyl glycosides like this compound. The choice of solvent affects the solubility of both the hydrophilic glucose and the more hydrophobic propanol, and critically influences the enzyme's catalytic activity and stability. While aqueous systems are common, the presence of high concentrations of water can favor the competing hydrolysis reaction over the desired transglycosylation, leading to lower product yields.
To mitigate hydrolysis, synthesis is often carried out in aqueous-organic biphasic systems or in media with reduced water activity. The use of organic co-solvents can enhance the solubility of the alcohol substrate and shift the thermodynamic equilibrium towards synthesis. For instance, in the synthesis of a related compound, butyl-β-galactoside, acetone (B3395972) was studied as a cosolvent to increase the concentration of the alcohol and reduce water activity, resulting in a significantly high reaction yield of 0.98 mol/mol in a 30/50/20% (w/w) mixture of acetone/1-butanol/aqueous solution. creative-biolabs.com The enzymatic synthesis of short-chain alkyl glucosides is typically performed in an aqueous-organic two-phase system where the low concentration of the fatty alcohol in the aqueous phase, where the reaction occurs, makes hydrolytic side reactions a significant factor. researchgate.net
Water activity (a_w), a measure of the available water in the system, is a more precise parameter than total water content for optimizing enzymatic reactions in non-aqueous or low-water media. In hydrophobic solvents, high reaction rates and minimal competing hydrolysis have been observed. nih.gov While reactions can proceed at very low water activities (e.g., 0.11), the rate constants generally increase with rising water activity, demonstrating a trade-off between reaction rate and the suppression of hydrolysis. nih.gov For the synthesis of propyl glycosides using a recombinant cyclodextrin (B1172386) glycosyltransferase (CGTase) from Bacillus circulans A11, a water/propanol mixture containing 10% (v/v) 1-propanol (B7761284) was found to be optimal. researchgate.net
| Solvent System | Water Content/Activity | Observed Effect on Alkyl Glycoside Synthesis |
| Aqueous-organic biphasic system | Low alcohol concentration in aqueous phase | Generally used for short-chain alkyl glucosides, but hydrolysis is a significant competing reaction. researchgate.net |
| Acetone/1-butanol/aqueous solution (30/50/20% w/w) | Reduced water activity | Achieved a high yield (0.98 mol/mol) for butyl-β-galactoside synthesis. creative-biolabs.com |
| Water/1-propanol (90/10% v/v) | 10% (v/v) 1-propanol | Optimal for the synthesis of propyl glycosides using CGTase. researchgate.net |
| Hydrophobic organic media | Water activity as low as 0.11 | High reaction rates observed with minimal hydrolysis; however, rates increase with higher water activity. nih.gov |
Impact of Temperature and pH on Reaction Kinetics
Temperature: The reaction rate typically increases with temperature up to an optimum, beyond which the enzyme begins to denature, leading to a rapid loss of activity. For a β-glucosidase from Neofusicoccum parvum, the optimal temperature was found to be 65 °C, though it retained stability at lower temperatures. nih.gov In the synthesis of propyl glycosides via transglycosylation with CGTase, the optimal temperature was determined to be 50°C. researchgate.net Similarly, a β-glucosidase from Meyerozyma caribbica showed maximum activity at 50°C. researchgate.net Operating at the optimal temperature maximizes the initial reaction rate; however, for prolonged reactions, a slightly lower temperature might be chosen to enhance enzyme stability over the course of the synthesis.
pH: The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site, which is crucial for substrate binding and catalysis. The optimal pH for β-glucosidases often falls in the acidic to neutral range. For example, the optimal pH for the synthesis of propyl glycosides with CGTase was found to be 6.0. researchgate.net A β-glucosidase from Meyerozyma caribbica also exhibited its highest activity at pH 6.0 and retained over 85% of its activity in a broad pH range of 5.0 to 8.0. researchgate.net In contrast, a β-glucosidase from a different source showed a maximum enzymatic activity at a more acidic pH of 4.5. researchgate.net Maintaining the pH at the enzyme's optimum is essential for achieving the highest reaction velocity.
| Enzyme Source | Optimal Temperature (°C) | Optimal pH |
| Bacillus circulans A11 (CGTase) | 50 | 6.0 researchgate.net |
| Meyerozyma caribbica (β-glucosidase) | 50 | 6.0 researchgate.net |
| Neofusicoccum parvum (β-glucosidase) | 65 | 5.0 nih.gov |
| Unspecified (β-glucosidase) | 28 | 4.5 researchgate.net |
Substrate Molar Ratio and Enzyme Dosage Optimization
The relative concentrations of the glycosyl donor (e.g., glucose) and the acceptor (propanol), as well as the amount of enzyme used, are key variables that must be optimized to maximize the yield of this compound.
Substrate Molar Ratio: The molar ratio of propanol to glucose influences the equilibrium position of the reaction. A high concentration of the alcohol acceptor is generally used to favor the transglycosylation reaction over the competing hydrolysis of the glycosyl donor. However, very high concentrations of propanol can also lead to enzyme inhibition or inactivation. Therefore, an optimal ratio must be determined experimentally. In a study on the enzymatic synthesis of salidroside (B192308) (a phenylethyl β-D-glucopyranoside), several crucial parameters including the substrate molar ratio were examined to optimize the yield. researchgate.net For the synthesis of propyl glycosides with CGTase, a β-cyclodextrin concentration of 1.5% (w/v) was found to be optimal when used with 10% (v/v) 1-propanol. researchgate.net
Enzyme Dosage: The concentration of the enzyme directly affects the initial reaction rate. Generally, increasing the enzyme dosage will increase the rate of product formation. However, beyond a certain point, the rate may plateau due to substrate limitation or other factors. Furthermore, since enzymes are often a significant cost component, it is economically important to use the minimum amount necessary to achieve the desired conversion in a reasonable timeframe. In the chemoenzymatic synthesis of octyl β-D-glucopyranoside uronic acid, it was found that at low enzyme concentrations (< 42.5 U/l), the reaction rate was nearly proportional to the enzyme concentration, but the effect flattened out at higher concentrations, indicating that 141.7 U/l was a sufficient dosage for a high yield. lu.se For the synthesis of propyl glycosides, an enzyme dosage of 500 U/mL of CGTase was identified as optimal. researchgate.net
| Parameter | Optimized Value | Enzyme/Reaction System |
| Enzyme Dosage | 500 U/mL | CGTase for propyl glycoside synthesis researchgate.net |
| Enzyme Dosage | 141.7 U/l | Laccase for octyl β-D-glucopyranoside uronic acid synthesis lu.se |
| Substrate Concentration | 1.5% (w/v) β-cyclodextrin | CGTase with 10% (v/v) 1-propanol researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Propyl beta-D-glucopyranoside. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer unambiguous assignment of proton (¹H) and carbon (¹³C) signals and confirm the stereochemical configuration of the molecule. nih.gov
The complete assignment of the proton and carbon signals of this compound is achieved through a combination of ¹H NMR, ¹³C NMR, and various 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.net
In the ¹H NMR spectrum, the anomeric proton (H-1') of the glucopyranosyl ring is a key diagnostic signal. Its chemical shift and coupling constant provide initial evidence for the β-configuration of the glycosidic linkage. The signals for the propyl group protons are also clearly distinguishable.
The ¹³C NMR spectrum reveals nine distinct carbon signals, corresponding to the six carbons of the glucopyranose unit and the three carbons of the propyl chain. The chemical shift of the anomeric carbon (C-1') further supports the assignment of the glycosidic bond.
2D NMR experiments are crucial for assembling the complete structure.
COSY spectra establish the proton-proton coupling network within the glucopyranose ring and the propyl chain, allowing for the sequential assignment of adjacent protons. rsc.org
HSQC experiments correlate each proton signal with its directly attached carbon atom, enabling the assignment of the carbon skeleton. rsc.org
HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which are instrumental in connecting the propyl group to the glucopyranose unit via the glycosidic oxygen atom. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Glucopyranosyl Moiety of a β-D-glucopyranoside.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| 1' | 104.1 | 4.31 (d, J = 8.0 Hz) |
| 2' | 75.2 | 3.15 (dd, J = 8.0, 9.0 Hz) |
| 3' | 78.1 | 3.37 (t, J = 9.0 Hz) |
| 4' | 71.6 | 3.29 (t, J = 9.0 Hz) |
| 5' | 77.8 | 3.27 (m) |
| 6' | 62.5 | 3.67 (dd, J = 5.0, 12.0 Hz), 3.85 (dd, J = 2.0, 12.0 Hz) |
(Note: Data is representative and sourced from a related β-D-glucopyranoside. jst.go.jp Specific values for this compound may vary slightly depending on the solvent and experimental conditions.)
The stereochemistry of the glycosidic linkage is a critical feature of this compound. NMR spectroscopy provides definitive proof of the β-configuration. The key piece of evidence comes from the ¹H NMR spectrum, specifically the coupling constant between the anomeric proton (H-1') and the adjacent proton on the ring (H-2').
For β-glycosides, these two protons are in a trans-diaxial relationship, resulting in a large coupling constant (³JH1',H2'), typically in the range of 7-9 Hz. researchgate.net This is in contrast to α-glycosides, where the relationship is equatorial-axial, leading to a much smaller coupling constant (around 3-4 Hz). The observed coupling constant of approximately 8.0 Hz for the anomeric proton of the glucopyranosyl moiety is characteristic of a β-linkage. jst.go.jp
Further confirmation can be obtained from Nuclear Overhauser Effect (NOE) experiments, such as in a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. For a β-glucoside, NOE correlations are expected between the anomeric proton (H-1') and the protons on the same face of the ring (H-3' and H-5'), but not with the aglycone (the propyl group).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate mass determination of molecules like this compound. In ESI-MS, the sample is ionized directly from a solution, typically forming adduct ions such as [M+Na]⁺ (sodiated molecule) or [M+H]⁺ (protonated molecule). researchgate.net The high-resolution capability of instruments like Time-of-Flight (TOF) or Orbitrap analyzers allows for the measurement of mass-to-charge ratios (m/z) with very high precision.
The primary application of HR-ESI-MS in the analysis of this compound is the confirmation of its molecular formula, C9H18O6. biosynth.com By measuring the exact mass of the molecular ion or its adducts, it is possible to calculate the elemental composition with a high degree of confidence.
For example, the calculated exact mass for the sodiated adduct of this compound ([C9H18O6+Na]⁺) is 245.0998 Da. An experimental measurement from an HR-ESI-MS instrument that matches this value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. rsc.org This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars).
Table 2: HR-ESI-MS Data for Molecular Formula Confirmation.
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
|---|---|---|---|
| [M+Na]⁺ | 245.0998 | (Varies by experiment) | C9H18O6Na |
| [M-H]⁻ | 221.1031 | 221.0756 | C9H17O6 |
(Note: Observed m/z values are from experimental data for isopropyl β-D-glucopyranoside and may differ slightly for the propyl isomer. nih.gov)
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. youtube.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
The most prominent feature in the IR spectrum is a broad and strong absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the multiple hydroxyl groups present in the glucose unit. The C-H stretching vibrations of the propyl group and the glucopyranose ring are observed in the 3000-2850 cm⁻¹ region. The presence of the ether linkage (C-O-C) in the glycosidic bond and the C-O bonds of the hydroxyl groups are confirmed by strong absorption bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹.
A detailed assignment of the characteristic IR absorption peaks for this compound is presented in the interactive table below.
| Wave Number (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretching | Hydroxyl groups (-OH) |
| 2960 - 2850 | C-H stretching | Propyl group & Glucopyranose ring |
| 1450 - 1370 | C-H bending | Propyl group & Glucopyranose ring |
| 1150 - 1050 | C-O-C stretching | Glycosidic linkage |
| 1080 - 1030 | C-O stretching | Hydroxyl groups (-OH) |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification of this compound after its synthesis and for the assessment of its purity. The choice of technique depends on the scale of the separation and the required level of purity.
Column Chromatography: For the preparative scale isolation and purification of this compound, silica (B1680970) gel column chromatography is a commonly employed technique. A solvent system of varying polarity, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent such as ethyl acetate (B1210297) or methanol, is used to elute the compound from the column. The separation is based on the differential adsorption of the compound and impurities onto the stationary phase. Fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC), to identify those containing the pure product.
Thin Layer Chromatography (TLC): TLC is a rapid and sensitive analytical technique used to monitor the progress of reactions, identify compounds, and assess the purity of a sample. For this compound, a silica gel plate is used as the stationary phase, and a suitable solvent system, similar to that used in column chromatography (e.g., ethyl acetate/methanol or dichloromethane/methanol), serves as the mobile phase. After development, the spot corresponding to the compound can be visualized, often by staining with a reagent like p-anisaldehyde or potassium permanganate, as the compound itself is not UV active. The Retention Factor (Rf) value is a characteristic property of the compound in a specific solvent system and can be used for its identification.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive chromatographic technique used for the final purity assessment of this compound. Reversed-phase HPLC is a common mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Due to the lack of a strong chromophore in the molecule, detection can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). The purity is determined by integrating the peak area of the compound and any impurities present in the chromatogram.
The following interactive table summarizes the typical chromatographic methods and conditions used for the analysis of this compound.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Purpose |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | TLC analysis of fractions | Isolation and Purification |
| Thin Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Methanol or Dichloromethane/Methanol | Staining (e.g., p-anisaldehyde) | Purity assessment, reaction monitoring |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol gradient | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Purity Assessment, Quantification |
Conformational Analysis and Theoretical Chemistry Studies
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the electronic structure and conformational energetics of molecules like Propyl beta-D-glucopyranoside. These methods solve the Schrödinger equation approximately to yield detailed information about molecular geometries, energies, and other properties.
Density Functional Theory (DFT) has become a primary tool for computational studies of carbohydrates due to its favorable balance of accuracy and computational cost. nih.gov This method is extensively used to perform geometry optimizations to locate stable conformers (energy minima) and transition states on the potential energy surface. For glucopyranosides, DFT calculations are crucial for determining the precise bond lengths, bond angles, and torsional angles that define the molecule's shape. nih.gov
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly employed functionals for carbohydrate systems. nih.govnih.gov It is typically paired with Pople-style basis sets, such as 6-311+G(2df,p) or 6-311++G**, which include diffuse functions (+) to describe lone pairs and polarization functions (d,p) to accurately model the geometry around stereocenters. nih.govacs.org These calculations can predict the relative energies of different conformations, such as chair and boat forms of the pyranose ring, and the rotational isomers of the exocyclic groups. nih.govresearchgate.net For this compound, DFT would be used to optimize the geometry of the entire molecule, including the orientation of the propyl aglycone relative to the sugar ring, providing insights into the most stable three-dimensional structures.
Table 1: Common DFT Functionals and Basis Sets in Carbohydrate Analysis This table is interactive and can be sorted by clicking on the headers.
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d) | Initial geometry optimizations, vibrational frequencies. |
| B3LYP | 6-311++G** | Refined geometry and energy calculations, hydrogen bonding. nih.gov |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often more computationally demanding than DFT but can offer higher accuracy, serving as a benchmark for other approaches.
Key ab initio methods used in carbohydrate conformational analysis include:
Hartree-Fock (HF) Theory : This is the simplest ab initio method, providing a foundational approximation by considering each electron in the mean field of all others. nih.govwikipedia.org While it neglects electron correlation and is less accurate for absolute energies, it serves as a common starting point for more advanced methods and can be effective for initial geometry optimizations. nih.gov
Møller-Plesset (MP) Perturbation Theory : This method improves upon Hartree-Fock by adding electron correlation as a perturbation. wikipedia.orgfiveable.me Second-order Møller-Plesset theory (MP2) is a widely used level of theory that captures a significant portion of the correlation energy, offering more accurate results for conformational energies than HF. q-chem.com It is particularly useful for studying systems where electron correlation influences conformational preferences.
Coupled-Cluster (CC) Theory : Regarded as one of the "gold standards" in quantum chemistry for its high accuracy, methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are used to calculate highly accurate single-point energies for geometries optimized at a lower level of theory (like DFT). acs.org Due to their high computational cost, they are typically used for smaller model systems to benchmark the performance of more efficient methods.
These ab initio approaches are essential for systematically exploring the conformational space of this compound, ensuring that all relevant low-energy structures are identified and their relative stabilities are accurately determined. acs.orgresearchgate.net
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of discrete, stable conformations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time.
The six-membered pyranose ring of this compound is not planar but adopts puckered conformations to minimize angle and torsional strain. Of the 38 distinct puckered forms (including chairs, boats, and skew-boats), the chair conformations are overwhelmingly the most stable due to their staggered arrangement of substituents, which minimizes steric clashes. acs.org
For β-D-glucopyranose and its derivatives, the ⁴C₁ chair conformation is the most stable and predominant form. In this conformation, the C1, C2, C3, C4, and O5 atoms form the ring, with C4 being "up" and C1 being "down" relative to the mean plane. Crucially, in the ⁴C₁ chair of β-D-glucopyranose, all non-hydrogen substituents (the four hydroxyl groups and the hydroxymethyl group) occupy equatorial positions, which minimizes steric hindrance. The alternative chair form, ¹C₄, is significantly higher in energy as it would force these bulky groups into axial positions. Other conformations, such as boat and skew-boat forms, are much less stable and typically act as high-energy transition states during the interconversion between chair forms. acs.org
Table 2: Relative Stability of Pyranose Ring Conformations for Glucose This table is interactive and can be sorted by clicking on the headers.
| Conformation | Description | Relative Energy (approx. kcal/mol) | Prevalence |
|---|---|---|---|
| ⁴C₁ Chair | All bulky substituents are equatorial. | 0 | Dominant |
| ¹C₄ Chair | All bulky substituents are axial. | ~5-7 | Very Low |
| Boat (e.g., BO,3) | High torsional and steric strain. | ~6-8 | Transient |
| Skew-Boat (e.g., ¹S₃) | Intermediate between chair and boat. | ~5-7 | Transient |
Note: Relative energies are approximate and can vary based on the computational method and specific derivative. acs.org
This section is not applicable to this compound. This compound contains a six-membered pyranose ring. A furanose ring is a five-membered ring, characteristic of sugars like fructose (B13574) or ribose in certain forms. The conformational analysis of five-membered furanoside rings involves a different concept known as pseudorotation, which describes the continuous puckering motion of the ring through various envelope and twist conformations.
Rotation around the C5–C6 bond leads to three primary staggered conformations, or rotamers, which are commonly referred to as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). nih.gov The relative populations of these rotamers are influenced by a combination of steric effects, intramolecular hydrogen bonding, and stereoelectronic factors like the anomeric effect, which can be modulated by the nature of the aglycone (the propyl group in this case) and the solvent. nih.govnih.govresearchgate.net For most β-D-glucopyranosides in aqueous solution, the gg and gt conformers are the most populated, while the tg conformer is generally less favored due to steric repulsion between the O4 and O6 atoms. researchgate.net
Table 3: Staggered Conformations around the C5–C6 Bond This table is interactive and can be sorted by clicking on the headers.
| Rotamer Name | Torsion Angle (ω) O5–C5–C6–O6 | Description | Relative Stability in β-Glucosides |
|---|---|---|---|
| gauche-gauche (gg) | approx. -60° | O6 is gauche to O5 and C4. | Often favored |
| gauche-trans (gt) | approx. +60° | O6 is gauche to O5 and trans to C4. | Often favored |
| trans-gauche (tg) | approx. 180° | O6 is trans to O5 and gauche to C4. | Generally disfavored |
Molecular dynamics (MD) simulations are particularly valuable for studying these dynamic processes. mdpi.com An MD simulation would model the movement of every atom in this compound over time, providing a trajectory that reveals the flexibility of the pyranose ring, the rotational preferences and transition rates of the hydroxymethyl group, and the conformational behavior of the propyl chain. bu.edunih.gov
Computational Studies of Chemical Reactivity Descriptors
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the chemical reactivity of molecules like this compound through the calculation of various reactivity descriptors. These descriptors offer insights into the molecule's stability, reactivity, and potential interaction sites. While specific studies on this compound are part of a broader investigation into alkyl glycosides, research on similar molecules, such as octyl β-D-glucopyranoside and its derivatives, provides valuable analogous data. unimas.myunimas.my
Key chemical reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Δε) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. unimas.my Other important descriptors are ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), chemical potential (μ), global electrophilicity (ω), and global softness (S).
Studies on octyl β-D-glucoside esters have shown that the addition of substituent groups, such as acyl chains, can decrease the HOMO-LUMO gap, indicating an increase in chemical reactivity compared to the unsubstituted glucoside. unimas.myunimas.my These computational models consistently show that alkyl β-D-glucopyranosides adopt a ⁴C₁ chair conformation as their most stable form. unimas.my The calculated descriptors help in predicting how the molecule will behave in chemical reactions, for instance, where it might act as a nucleophile or an electrophile.
Table 2: Representative Chemical Reactivity Descriptors for Alkyl β-D-Glucoside Derivatives (Illustrative Values based on related compounds)
| Descriptor | Symbol | Definition | Significance |
| HOMO-LUMO Gap | Δε | εLUMO - εHOMO | Indicates chemical reactivity and stability. unimas.my |
| Ionization Potential | I | -εHOMO | Energy required to remove an electron. |
| Electron Affinity | A | -εLUMO | Energy released when an electron is added. |
| Electronegativity | χ | (I + A) / 2 | The power of an atom to attract electrons. unimas.my |
| Global Hardness | η | (I - A) / 2 | Resistance to change in electron distribution. unimas.my |
| Chemical Potential | μ | -(I + A) / 2 | The escaping tendency of an electron cloud. unimas.my |
| Global Electrophilicity | ω | μ² / 2η | A measure of the stabilization in energy when the system acquires an additional electronic charge. unimas.my |
| Global Softness | S | 1 / 2η | A measure of the molecule's polarizability. unimas.my |
Enzymatic Transformations and Glycosidase Interaction Studies
Substrate Specificity and Hydrolysis Kinetics with Glycosidases
Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds. Beta-glucosidases (EC 3.2.1.21), in particular, are responsible for cleaving terminal, non-reducing β-D-glucosyl residues from various glycosides and oligosaccharides. nih.govwikipedia.org The specificity of these enzymes can vary significantly, with some exhibiting a narrow substrate range and others demonstrating broad activity towards a variety of alkyl and aryl β-glucosides. nih.gov
Propyl beta-D-glucopyranoside serves as a substrate for broad-specificity β-glucosidases. nih.gov These enzymes can hydrolyze the glycosidic bond connecting the propyl group to the glucose moiety. The enzymatic synthesis of this compound has been demonstrated through the reverse reaction, transglycosylation, using β-glucosidase from Thermotoga neapolitana. researchgate.net This process involves the transfer of a glucose unit from a donor substrate, such as p-nitrophenyl β-D-glucopyranoside (pNPG), to propanol (B110389), which acts as the acceptor. researchgate.net This confirms the compound's ability to interact productively with the enzyme's active site.
The interaction of this compound is most direct with beta-glucosidase , which recognizes it as a substrate for both hydrolysis and synthesis via transglycosylation. nih.govresearchgate.net The efficiency of these reactions is dependent on the specific enzyme and the reaction conditions.
The interaction with beta-galactosidase , an enzyme that typically hydrolyzes β-galactosides, is different. While this compound itself is not a primary substrate for beta-galactosidase, its structural similarity to galactosides allows it and its derivatives to function as inhibitors. A synthesized derivative, n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside, was found to be an excellent competitive inhibitor of β-galactosidase from Escherichia coli. nih.govnih.gov This potent inhibition highlights a significant interaction between the propyl glucopyranoside scaffold and the active site of the beta-galactosidase enzyme.
Transglycosylation is a key enzymatic reaction where a glycosyl group is transferred from a donor to an acceptor molecule, which, if not water, results in the synthesis of a new glycoside. researchgate.net In the synthesis of this compound, 1-propanol (B7761284) serves as the alcohol acceptor. Studies utilizing β-glucosidase from Thermotoga neapolitana have explored this reaction. researchgate.net The enzyme catalyzes the transfer of a glucosyl moiety from p-nitrophenyl β-D-glucopyranoside to 1-propanol. A critical aspect of these studies is managing the competition between transglycosylation (synthesis) and hydrolysis (breakdown of the donor substrate by water). Research has shown that the microenvironment of an immobilized enzyme can significantly influence the selectivity of the reaction, favoring the desired transglycosylation pathway over the competing hydrolysis. researchgate.net This demonstrates the enzyme's specific recognition of propanol as a viable acceptor molecule within its catalytic site.
Enzyme Inhibition Mechanisms and Kinetics
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Glycoside analogs, such as derivatives of this compound, are often designed as inhibitors to study enzyme mechanisms or for therapeutic purposes. nih.gov Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible. Kinetic studies are essential to determine the type of inhibition and the inhibitor's potency, often expressed as an inhibition constant (Kᵢ). nih.gov
Competitive inhibition occurs when an inhibitor molecule, which resembles the substrate, binds to the enzyme's active site and prevents the actual substrate from binding. pogo-app.co.uk This type of inhibition can be overcome by increasing the substrate concentration. pogo-app.co.uk
A study involving a derivative of this compound provides a clear example of this mechanism. The compound n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside was identified as a potent competitive inhibitor of β-galactosidase from E. coli. nih.govnih.gov The inhibitory activity of this compound was quantified, yielding a Kᵢ value of 0.50 μM, indicating a very high affinity for the enzyme's active site. nih.govnih.gov
| Inhibitor Compound | Enzyme | Inhibition Type | Kᵢ Value (μM) | Source |
|---|---|---|---|---|
| n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside | β-Galactosidase (E. coli) | Competitive | 0.50 | nih.govnih.gov |
The glucopyranoside structure serves as a versatile scaffold for designing enzyme inhibitors. Structure-based design leverages knowledge of the enzyme's three-dimensional structure and its active site to create potent and selective inhibitors. The synthesis of n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is an example of this approach. nih.gov This compound was designed as an analog of miglitol, a known α-glucosidase inhibitor, demonstrating the principle of modifying a known glycomimetic scaffold to target different enzymes. nih.gov
Molecular docking studies are a crucial component of structure-based design, allowing researchers to predict how a designed molecule will bind to the enzyme's active site. nih.gov For the aforementioned this compound derivative, docking studies confirmed that its primary binding site was within the enzyme's active site, similar to other known inhibitors. nih.gov This approach allows for the rational design of modifications to the glucopyranoside scaffold to enhance binding affinity and selectivity for the target enzyme.
Enzyme Induction Studies (e.g., for beta-glucosidase production)
In microbiology, certain molecules can act as inducers, triggering the transcription of specific genes and leading to the synthesis of enzymes. The most famous example is Isopropyl β-D-1-thiogalactopyranoside (IPTG), a molecular mimic of allolactose (B1665239) that induces the expression of the lac operon, leading to the production of β-galactosidase in E. coli. drugbank.com
This principle extends to other enzyme systems. A study on Aspergillus niger B1, a fungus used for producing β-glucosidase, investigated the use of a related compound, Isopropyl-1-thio-beta-D-glucopyranoside (IPTGlc), as an inducer. nih.gov The production of β-glucosidase in this fungus is normally suppressed by glucose. nih.gov When IPTGlc was added to the fermentation medium at a concentration of 0.4 mM, it acted as a gratuitous inducer. nih.gov The result was that the maximum levels of β-glucosidase were achieved 3 to 4 days earlier than in fermentations conducted without the inducer. nih.gov This demonstrates that alkyl glucopyranoside derivatives can serve as effective signaling molecules to stimulate and accelerate the microbial production of valuable enzymes.
Molecular Docking for Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are instrumental in elucidating the specific interactions between this ligand and the active site of glycosidases. These simulations provide valuable insights into the binding affinity, orientation, and the key amino acid residues involved in the enzyme-substrate complex, which are fundamental for understanding the catalytic mechanism and for designing more efficient enzymatic processes.
Research in this area often utilizes software such as AutoDock to perform docking simulations. The process typically involves creating three-dimensional structures of both the ligand (this compound) and the target enzyme, often a β-glucosidase. The docking algorithm then explores various possible binding poses of the ligand within the enzyme's active site and calculates a corresponding binding energy or docking score for each pose. The pose with the lowest energy is generally considered to be the most stable and representative of the actual binding mode.
The insights gained from molecular docking can guide site-directed mutagenesis studies aimed at improving the enzyme's performance. By identifying key interacting residues, researchers can strategically substitute specific amino acids to enhance the enzyme's transglycosylation activity for the synthesis of alkyl glycosides or to improve its stability and tolerance to organic solvents. nih.gov For example, modifications in the active site can alter the balance between hydrolysis and transglycosylation, potentially leading to higher yields of this compound in enzymatic synthesis.
Furthermore, molecular docking can help explain the substrate specificity of different glycosidases. Comparative studies have shown that the topology of the catalytic centers can vary significantly between different β-glucosidases, such as the cytosolic β-glucosidase and the lysosomal glucocerebrosidase, leading to different binding affinities for various alkyl glucosides. osu.edu The length of the alkyl chain influences the binding energy, and docking studies can quantify these differences and provide a structural basis for the observed kinetic data.
Interactive Data Table: Key Interacting Residues in β-Glucosidase Active Sites with Alkyl Glycosides
| Enzyme Source | Key Interacting Residues | Type of Interaction | Reference |
| Thermotoga maritima (TmBglA) | Trp168, Asn222, Asn246, Tyr295, Phe414 | Hydrogen Bonding, Hydrophobic | nih.gov |
| Human Liver Cytosolic β-Glucosidase | Hydrophobic Cleft | Hydrophobic | osu.edu |
| Aspergillus niger Glucoamylase | Not Specified | Moderate Binding Affinity | unimas.my |
Investigation of Biological Activities and Structure Activity Relationships Sar for Propyl Beta D Glucopyranoside Derivatives
Antimicrobial Activity Studies (in vitro)
Alkyl glycosides, including propyl beta-D-glucopyranoside derivatives, have demonstrated a range of antimicrobial activities. The nature of the alkyl chain and other substitutions on the glucopyranoside ring plays a crucial role in determining their potency and spectrum of activity.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Studies on various glucopyranoside derivatives have revealed moderate to good antibacterial activity against both Gram-positive and Gram-negative human pathogenic bacteria. researchgate.netresearchgate.net For instance, certain acylated derivatives of methyl α-D-glucopyranoside have shown promising inhibition against these bacterial types. researchgate.net
Specifically, alkyl amines, which share structural similarities with certain glycoside derivatives, have been shown to affect both Gram-positive and Gram-negative organisms, although Gram-negative bacteria are often more resistant. nih.govnih.gov The antibacterial action of isothis compound is thought to involve the disruption of the bacterial cell membrane through reactions with fatty acids. cymitquimica.com While many derivatives show broad-spectrum activity, some exhibit selectivity. Sophorolipids, a type of microbial biosurfactant containing a glycosidic bond, have demonstrated inhibitory effects against all tested Gram-positive and Gram-negative strains, whereas other related compounds were only effective against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. ulster.ac.uk
Table 1: Antibacterial Activity of Selected Glucopyranoside Derivatives
| Compound Type | Target Bacteria | Activity Level |
|---|---|---|
| Acylated Methyl α-D-glucopyranoside Derivatives | Gram-positive & Gram-negative bacteria | Moderate to Good |
| Isothis compound | General bacteria | Inhibitory |
| Sophorolipids | Gram-positive & Gram-negative bacteria | Inhibitory |
Antifungal Properties
The antifungal potential of glucopyranoside derivatives has also been well-documented. Research indicates that these compounds can be more effective against fungal phytopathogens than against bacterial strains. researchgate.netresearchgate.net For example, a study on methyl 6-O-cinnamoyl-2,3,4-tri-O-lauroyl-α-D-glucopyranoside demonstrated the highest mycelial growth inhibition against the fungus Aspergillus niger. researchgate.net The antifungal mechanism for some derivatives involves the inhibition of 1,3-beta-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall. nih.gov
Structure-Activity Relationships Governing Antimicrobial Potency
The relationship between the chemical structure of alkyl glucoside derivatives and their antimicrobial activity is a critical area of research. Several key factors have been identified:
Alkyl Chain Length: The length of the n-alkyl chain is a significant determinant of antimicrobial activity. Generally, compounds with alkyl chains of 8 to 12 carbons show a broad spectrum of increasing antimicrobial potency. semanticscholar.org For alkyl amines, a chain length of 11 to 15 carbons is considered most active. nih.govnih.gov
Hydrophobicity: A strong correlation exists between the net hydrophobicity of a molecule and its antimicrobial activity. mdpi.com This is due to the hydrophobic interactions between the compound and the microbial cell membrane. The introduction of fatty acid tails to increase hydrophobicity has been shown to enhance the antimicrobial activity of related compounds. nih.gov
Acyl Groups: The introduction of various acyl groups, such as 4-chlorobenzoyl and 2-bromobenzoyl, onto the glucopyranoside structure has been found to increase the antibacterial functionality of the parent compound. researchgate.net
Head Group: The nature of the carbohydrate head group also influences activity. For instance, among different glycosides, mannopyranosides have been found to exhibit the highest antimicrobial effect, followed by glucopyranosides and then galactosides. semanticscholar.org
Cytotoxicity Research on Cancer Cell Lines (in vitro)
In addition to antimicrobial properties, glucopyranoside derivatives have been evaluated for their potential as anticancer agents. These investigations focus on their ability to selectively kill cancer cells and modulate cellular pathways involved in tumor progression.
Assessment of Cytotoxic Effects Against Specific Human Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been tested against various human cancer cell lines. In one study, n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside was evaluated for antitumor activity against a panel of 15 human cancer cell lines, including those from melanoma (518A2), lung (A-549), colon (DLD-1, HCT-8, HCT-116, HAT-29, SW480), and breast (MCF-7). However, this specific compound did not show significant cytotoxicity, with IC50 values greater than 50 μM. nih.gov
In contrast, other studies on related alkyl glycosides have shown that cytotoxicity can be modulated by altering the alkyl chain length. For example, the cytotoxicity of triazole-linked alkyl β-D-glucopyranosides was found to increase with increasing hydrophobic tail length from 8 to 16 carbons. This highlights the importance of hydrophobicity in mediating cytotoxic effects. Furthermore, conjugating a cytotoxic benzyl (B1604629) group with a carbohydrate has been explored as a strategy to yield novel compounds with improved cytotoxic selectivity towards cancer cells over normal cells. nih.gov
Table 2: Cytotoxicity Data for n-Propyl beta-D-Glucopyranoside Derivative
| Compound | Cell Lines Tested (Examples) | Result (IC50) |
|---|---|---|
| n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside | A-549 (Lung), MCF-7 (Breast), DLD-1 (Colon), 518A2 (Melanoma) | > 50 μM |
Modulation of Cellular Processes (e.g., Nitric Oxide Production)
Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological and pathological processes, including cancer. nih.gov The role of NO in cancer is complex and concentration-dependent; low concentrations can promote tumor growth, while high concentrations can have tumoricidal effects. mdpi.commdpi.com NO can modulate key cancer-related events such as apoptosis, angiogenesis, and metastasis. nih.gov
Increased levels of nitric oxide have been associated with the accumulation of hypoxia-inducible factor-1α (HIF-1α) under normal oxygen conditions, a factor that contributes to the glycolytic phenotype in cancers. nih.gov While direct studies detailing the specific effects of this compound derivatives on nitric oxide production in cancer cells are not extensively documented, the modulation of cellular signaling pathways like NO production represents a potential mechanism of action for cytotoxic compounds. Research on other molecules has shown that correcting arginine metabolism, which is linked to the nitric oxide synthesis pathway, can suppress tumor cell proliferation. researchgate.net Given the multifaceted role of NO in cancer biology, investigating how glucopyranoside derivatives might influence NO synthase (NOS) activity or NO signaling pathways is a pertinent area for future research to elucidate their full therapeutic potential. mdpi.comnih.gov
Receptor Binding and Signaling Pathway Modulation
Modulation of receptor binding and signaling pathways is a critical area of investigation for determining the biological effects of chemical compounds. For a compound to be considered estrogenic, it must interact with estrogen receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), initiating a cascade of cellular events.
Regulation of Estrogen-Responsive Gene Expression
The binding of a ligand to an estrogen receptor typically initiates the regulation of specific target genes, known as estrogen-responsive genes (ERGs). This regulation is a hallmark of estrogenic activity.
Given the lack of evidence for this compound or other alkyl polyglucosides binding to estrogen receptors, there is correspondingly no available research demonstrating that these compounds regulate estrogen-responsive gene expression. The foundational step of receptor binding, which is necessary to trigger downstream gene regulation, does not appear to occur with this class of compounds. researchgate.netnih.gov
Predictive Activity Profiling (e.g., PASS Prediction)
Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict a wide range of biological activities of a compound based on its chemical structure. This in silico method can suggest potential pharmacological effects, mechanisms of action, and even toxicity.
While PASS has been utilized to predict the biological activities of various other glucopyranoside derivatives, a specific predictive activity profile for this compound is not available in the reviewed literature. researchgate.netsemanticscholar.orgphyschemres.org For other related compounds, such as acylated derivatives of methyl or octyl glucopyranosides, PASS predictions have primarily suggested potential antimicrobial and antifungal activities rather than hormonal effects. researchgate.netsemanticscholar.orgphyschemres.orgsemanticscholar.org
Emerging Research Frontiers and Future Directions
Development of Novel Bioactive Glycoside Leads
The basic structure of propyl beta-D-glucopyranoside, featuring a glucose molecule attached to a short alkyl chain, serves as a foundational model for developing new bioactive compounds. The core concept involves chemically modifying this simple scaffold to enhance or introduce therapeutic properties. This compound itself has been identified as an inhibitor of sugar transport, a mechanism that can impede bacterial growth biosynth.com. This inhibitory action makes its fundamental structure a compelling starting point for creating more potent antibacterial agents.
Research in this area focuses on synthesizing derivatives where the propyl group or parts of the glucose unit are altered. By introducing different functional groups, researchers can modulate properties like solubility, stability, and, most importantly, the molecule's ability to interact with specific biological targets. For instance, the enzymatic synthesis of alkyl glycosides is a key area of investigation, allowing for the controlled production of various derivatives researchgate.net. This process, known as trans-glycosylation, can be optimized to favor the synthesis of novel glycosides over hydrolysis, leading to higher yields of desired products researchgate.net.
The strategy of using a parent compound as a scaffold for modification is a well-established practice in medicinal chemistry. For example, studies on other natural product glycosides have shown that altering ester substituents can significantly impact their biological activity, such as the inhibition of the α-glucosidase enzyme, which is relevant in managing diabetes acs.org. This principle is directly applicable to the this compound scaffold, where a systematic library of derivatives could be synthesized and screened for a wide range of biological activities.
| Alkyl Glycoside Derivative | Observed or Potential Bioactivity | Reference |
| This compound | Sugar transport inhibition, antibacterial | biosynth.com |
| Modified Rhinacanthin Glycosides | α-Glucosidase inhibition | acs.org |
| Synthetic 3,6-Anhydro-d-hexofuranosides | Precursors to bioactive natural products | acs.org |
This approach allows scientists to explore the "structure-activity relationship," systematically mapping how specific chemical changes translate into desired biological effects. The ultimate goal is to identify a "lead compound"—a derivative with promising therapeutic activity that can be further optimized into a clinical drug candidate.
Advanced Computational Drug Discovery Utilizing Glycoside Scaffolds
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new drug candidates. The molecular framework of this compound represents a "scaffold," a core structure that can be used as the basis for designing new molecules in a virtual environment arxiv.org. Computational techniques allow researchers to build vast virtual libraries of compounds based on this glycoside scaffold and predict their interaction with specific protein targets.
The process, known as structure-based drug design, begins with the three-dimensional structure of a target protein, such as an enzyme or a receptor nih.gov. Using molecular docking software, scientists can simulate how different virtual derivatives of the glycoside scaffold fit into the protein's active site nih.govchemrxiv.org. These simulations calculate a "docking score," which estimates the binding affinity between the molecule and the target. This allows for the rapid screening of thousands of potential compounds, prioritizing those with the most favorable predicted interactions for laboratory synthesis and testing chemrxiv.org.
Further computational analysis involves molecular dynamics simulations, which model the movement of the molecule and the protein over time, providing deeper insights into the stability and nature of their interaction nih.gov. These methods can reveal key hydrogen bonds or hydrophobic interactions that are crucial for binding, guiding the rational design of more effective inhibitors acs.orgnih.gov. By using these predictive models, the traditional trial-and-error approach to drug discovery is replaced by a more targeted and efficient process, saving significant time and resources. The glycoside scaffold provides a versatile starting point for this in silico exploration, enabling the design of novel molecules tailored to interact with a wide array of biological targets.
| Computational Technique | Application in Drug Discovery | Key Function |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein. | Identifies potential drug candidates from a virtual library by scoring interactions. chemrxiv.org |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. | Assesses the stability of the molecule-protein complex and clarifies binding mechanisms. nih.gov |
| Scaffold Hopping | Replaces a core molecular structure with a chemically different but functionally similar one. | Generates novel compounds with potentially improved properties while retaining key binding features. nih.gov |
Applications in Glycobiological Tool Development (e.g., Chromogenic Substrates)
Beyond its potential as a therapeutic lead, the structure of this compound is ideal for modification into tools for glycobiological research. One of the most significant applications is the development of chromogenic substrates to detect and quantify enzyme activity dcfinechemicals.com. Glycoside-hydrolyzing enzymes, or glycosidases, are crucial in many biological processes, and their activity is often studied in diagnostics and biotechnology.
A chromogenic substrate is a synthetic molecule designed to release a colored compound (a chromophore) when it is cleaved by a specific enzyme dcfinechemicals.com. In the case of this compound, the propyl group can be replaced with a chromogenic group, such as p-nitrophenol or an indolyl moiety. For example, p-nitrophenyl-β-D-glucopyranoside (pNPG) is a widely used chromogenic substrate for β-glucosidases researchgate.netacs.org. When a β-glucosidase enzyme cleaves the glycosidic bond of pNPG, it releases p-nitrophenol, which is a yellow-colored substance. The intensity of this yellow color, which can be measured with a spectrophotometer, is directly proportional to the enzyme's activity dcfinechemicals.com.
These tools are invaluable in various applications, from identifying microorganisms in clinical labs to high-throughput screening in drug discovery dcfinechemicals.com. Different chromogenic groups can be used to produce different colors, allowing for the simultaneous detection of multiple enzyme activities. For instance, substrates containing a 5-bromo-4-chloro-3-indolyl group (X-Gluc) produce a blue precipitate upon hydrolysis. This adaptability makes glycosides powerful diagnostic and research reagents.
| Substrate Type | Enzyme Detected | Released Chromophore/Product | Application |
| p-Nitrophenyl-β-D-glucopyranoside | β-Glucosidase | p-Nitrophenol (Yellow) | Enzyme kinetics, biochemical assays researchgate.netacs.org |
| 6-Chloro-3-indolyl-β-D-glucopyranoside | β-Glucosidase | Chloro-indolyl derivative (Salmon) | Microbiology, diagnostics dcfinechemicals.com |
| 4-Nitrophenyl β-D-xylopyranoside | β-Xylosidase (in coupled assays) | 4-Nitrophenol (Yellow) | Hemicellulase activity measurement nih.gov |
By modifying the simple and stable scaffold of an alkyl glucoside, scientists can create highly specific and sensitive tools to probe the complex world of glycobiology.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Propyl beta-D-glucopyranoside?
- Answer : Synthesis typically involves glycosylation reactions using glucose and propanol derivatives under acidic or enzymatic catalysis. Characterization employs techniques like IR spectroscopy for functional group analysis (e.g., glycosidic bond confirmation at ~1,070 cm⁻¹) and HPLC for purity assessment (>98% by area normalization). For structural confirmation, nuclear magnetic resonance (NMR) is critical, particularly for anomeric proton identification (δ 4.2–5.5 ppm). Purification often uses recrystallization or column chromatography .
Q. How can researchers assess purity and detect impurities in this compound samples?
- Answer : Key parameters include:
- Loss on Drying : ≤1% to confirm absence of residual solvents .
- Heavy Metals : ICP-MS analysis to ensure compliance with <20 ppm thresholds .
- Impurity Profiling : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to identify and quantify byproducts like unreacted glucose or alkylated isomers .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in organic solvents be resolved?
- Answer : Discrepancies arise from varying solvent polarities and measurement conditions. For example, while water solubility is well-documented (~50 mg/mL), organic solvent solubility (e.g., DMSO) may require sonication or heating. Partition coefficient studies (logP ~-1.2) can guide solvent selection. Methodological adjustments, such as using co-solvents (e.g., ethanol-water mixtures), improve reproducibility .
Q. What experimental strategies mitigate interference from this compound in biological assays?
- Answer : In glucose transport studies, interference can occur due to competitive inhibition (Ki ~0.5 mM). Strategies include:
- Control Groups : Use non-transportable analogs (e.g., 6-O-pentyl-D-glucose) to isolate specific transport mechanisms .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove hydrophobic contaminants .
- Fluorodinitrobenzene (FDNB) Quenching : Monitor FDNB reactivity to distinguish membrane-bound vs. intracellular interactions .
Q. How should kinetic studies be designed to analyze this compound’s role in transport inhibition?
- Answer : Use zero-trans influx assays with erythrocyte membranes or HEK293 cells expressing GLUT1. Key parameters:
- Competitive Inhibition : Measure IC₅₀ values (e.g., ~2 mM for D-glucose exit inhibition) .
- Asymmetric Binding : Apply two-state conformational models to differentiate external (C4/C6 interactions) and internal (C1 interactions) binding sites .
Q. What challenges arise when using this compound as a substrate in enzyme activity assays?
- Answer : Hydrolysis by β-glucosidases can yield propanol and glucose, complicating readouts. Solutions include:
- Enzyme-Specific Inhibitors : Add conduritol B epoxide to block β-glucosidase activity .
- Chromatographic Validation : Post-assay HPLC analysis to quantify residual substrate and hydrolysis products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
